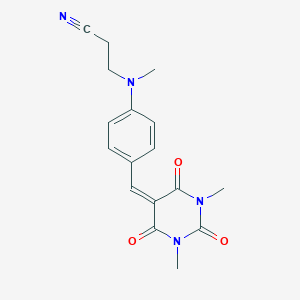![molecular formula C10H17N3 B2369204 [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine CAS No. 1501757-22-7](/img/structure/B2369204.png)
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine” is a chemical compound with the CAS Number: 1501757-22-7 . Its IUPAC name is N’,N’-dimethyl-1-pyridin-3-ylpropane-1,3-diamine . The molecular formula is C10H17N3 and it has a molecular weight of 179.27 .
Physical and Chemical Properties This compound is a liquid at room temperature . It is stored at a temperature of 4°C .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine”:
Pharmaceutical Development
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is utilized in the development of pharmaceutical compounds due to its unique structural properties. It serves as a building block in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors in the brain makes it a valuable component in the design of new therapeutic agents .
Chemical Synthesis
This compound is widely used in chemical synthesis as an intermediate. Its reactivity and stability make it suitable for creating complex molecules. Researchers often employ it in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals .
Biological Research
In biological research, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is used to study enzyme interactions and protein binding. Its structure allows it to mimic natural substrates, making it useful in investigating biochemical pathways and enzyme mechanisms. This application is particularly important in understanding diseases at a molecular level .
Material Science
The compound is also explored in material science for the development of novel materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties. This application is significant in creating advanced materials for various industrial applications .
Analytical Chemistry
In analytical chemistry, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is used as a reagent for detecting and quantifying specific substances. Its ability to form stable complexes with metals and other analytes makes it valuable in various analytical techniques, including chromatography and spectroscopy .
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new drugs. Its structural features allow for the creation of analogs with improved efficacy and reduced side effects. This application is crucial in the ongoing efforts to develop better treatments for a wide range of diseases .
Neuroscience Research
In neuroscience, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is used to study neurotransmitter systems and brain function. Its interaction with neurotransmitter receptors helps researchers understand the underlying mechanisms of neurological disorders and develop potential treatments .
Environmental Science
The compound is also used in environmental science to study the effects of pollutants and develop methods for their detection and removal. Its reactivity with various environmental contaminants makes it a useful tool in environmental monitoring and remediation efforts .
These applications highlight the versatility and importance of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine in scientific research across multiple fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich Future Journal of Pharmaceutical Sciences American Elements
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N',N'-dimethyl-1-pyridin-3-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)7-5-10(11)9-4-3-6-12-8-9/h3-4,6,8,10H,5,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMKNZDDIKUAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine | |
CAS RN |
1501757-22-7 |
Source


|
| Record name | [3-amino-3-(pyridin-3-yl)propyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)


![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)
![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)




![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
